



techniques for measuring JD123 binding affinity

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Compound of Interest		
Compound Name:	JD123	
Cat. No.:	B15615053	Get Quote

Introduction

Determining the binding affinity of a compound, such as **JD123**, to its biological target is a critical step in drug discovery and development. Binding affinity, often expressed as the dissociation constant (Kd), quantifies the strength of the interaction between a ligand (**JD123**) and a protein. A lower Kd value indicates a higher binding affinity. This document provides detailed protocols for several widely used techniques to measure the binding affinity of **JD123**.

Biophysical Assays

Biophysical assays directly measure the physical changes that occur upon ligand binding to a protein. These methods are often performed with purified proteins and can provide detailed information about the thermodynamics and kinetics of the interaction.

Isothermal Titration Calorimetry (ITC)

Principle

Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that measures the heat change associated with a binding event. [1][2][3] By titrating a solution of **JD123** into a solution containing the target protein, the heat released or absorbed during binding is measured directly. [1][4] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (Δ H) and entropy (Δ S) in a single experiment. [1][3][5]



• Sample Preparation:

- Prepare a solution of the purified target protein at a concentration of 5-50 μM in a suitable buffer.[5]
- Prepare a solution of JD123 at a concentration 10-20 times that of the protein in the identical buffer.[5]
- It is critical that the buffers for the protein and JD123 are identical to minimize heats of dilution.[5]
- Degas both solutions to prevent the formation of air bubbles.

• ITC Experiment:

- Load the protein solution into the sample cell of the ITC instrument.
- Load the JD123 solution into the injection syringe.
- Set the experimental parameters, including the temperature, injection volume (e.g., 2 μL),
 and spacing between injections (e.g., 180 seconds).[6]
- Initiate the titration. A series of small injections of JD123 into the protein solution will be performed.

Data Analysis:

- The raw data will show heat pulses corresponding to each injection.
- Integrate the area under each peak to determine the heat change per injection.
- Plot the heat change against the molar ratio of JD123 to the protein.
- \circ Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and Δ H.[7]

Surface Plasmon Resonance (SPR)

Principle



Surface Plasmon Resonance (SPR) is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[8][9] One binding partner (the ligand, typically the protein) is immobilized on the sensor surface, and the other (the analyte, **JD123**) is flowed over the surface.[10] The binding of **JD123** to the immobilized protein causes a change in the refractive index, which is proportional to the mass change on the surface.[10]

- Chip Preparation and Ligand Immobilization:
 - Select a sensor chip appropriate for the protein of interest.
 - Activate the chip surface (e.g., using EDC/NHS chemistry for amine coupling).
 - Inject the purified protein solution over the activated surface to achieve the desired immobilization level.
 - Deactivate any remaining active groups on the surface.
- Analyte Injection and Kinetic Analysis:
 - Prepare a series of dilutions of JD123 in a suitable running buffer.
 - Inject the JD123 solutions over the sensor surface, starting with the lowest concentration.
 - Between each injection, regenerate the sensor surface to remove bound **JD123**.
 - The instrument will record a sensorgram, which plots the response units (RU) over time.
- Data Analysis:
 - The sensorgram will show an association phase during JD123 injection and a dissociation phase during buffer flow.
 - Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding)
 to determine the association rate constant (ka) and the dissociation rate constant (kd).[11]



The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).

MicroScale Thermophoresis (MST)

Principle

MicroScale Thermophoresis (MST) measures the movement of molecules in a microscopic temperature gradient.[12][13] This movement, known as thermophoresis, is sensitive to changes in the size, charge, and hydration shell of a molecule.[13] When **JD123** binds to a fluorescently labeled target protein, the thermophoretic properties of the complex will differ from the unbound protein, allowing for the quantification of binding affinity.[12][14]

- Sample Preparation:
 - Label the purified target protein with a fluorescent dye.
 - Prepare a serial dilution of JD123.
 - Mix a constant concentration of the labeled protein with each dilution of JD123.
- MST Measurement:
 - Load the samples into glass capillaries.
 - Place the capillaries into the MST instrument.
 - An infrared laser creates a precise temperature gradient within the capillary, and the movement of the fluorescently labeled protein is monitored.[13]
- Data Analysis:
 - The change in fluorescence is plotted against the logarithm of the JD123 concentration.
 [15]
 - The resulting binding curve is fitted to the law of mass action to determine the Kd.[15]



Cell-Based Assays

Cell-based assays measure the binding of a compound to its target within a cellular environment. These assays provide more physiologically relevant data as they account for factors such as cell permeability and the presence of endogenous binding partners.[16]

Cellular Thermal Shift Assay (CETSA)

Principle

The Cellular Thermal Shift Assay (CETSA) is based on the principle that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.[17][18] By heating cells treated with **JD123** to various temperatures, the amount of soluble (non-denatured) target protein can be quantified, providing a measure of target engagement.[18]

- Cell Treatment and Heat Challenge:
 - Culture cells to an appropriate confluency.
 - Treat the cells with different concentrations of JD123 or a vehicle control (e.g., DMSO)
 and incubate.[19]
 - Aliquot the cell suspensions into PCR tubes.
 - Heat the tubes to a range of temperatures in a thermal cycler for a defined period (e.g., 3 minutes).[19]
 - Cool the samples to room temperature.[20]
- Cell Lysis and Protein Quantification:
 - Lyse the cells to release the proteins.
 - Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
 [20]



- Quantify the amount of the target protein in the soluble fraction using a method such as Western blotting or ELISA.[17][20]
- Data Analysis:
 - For each JD123 concentration, plot the amount of soluble protein as a function of temperature to generate a melt curve.
 - The temperature at which 50% of the protein is denatured (Tm) will shift to a higher temperature in the presence of a binding ligand.
 - Alternatively, an isothermal dose-response curve can be generated by heating all samples at a single temperature and plotting the amount of soluble protein against the JD123 concentration.[20]

NanoBRET™ Target Engagement Assay

Principle

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a live-cell method that measures compound binding to a target protein.[21][22] The assay uses a target protein fused to a bright NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target.[21][23] When the tracer is bound to the NanoLuc®-fused protein, BRET occurs. **JD123** competes with the tracer for binding to the target protein, leading to a decrease in the BRET signal.[24]

- Cell Preparation:
 - Transfect cells to express the NanoLuc®-target protein fusion.
 - Plate the cells in a multi-well plate.
- Assay Procedure:
 - Add the NanoBRET™ tracer and the NanoLuc® substrate to the cells.



- Add varying concentrations of JD123.
- Incubate to allow the binding to reach equilibrium.
- Data Analysis:
 - Measure the luminescence at two wavelengths (donor and acceptor).
 - Calculate the BRET ratio.
 - Plot the BRET ratio against the concentration of **JD123** to generate a competition binding curve.
 - Determine the IC50 value, which represents the concentration of JD123 that displaces 50% of the tracer. The IC50 can be converted to a Ki (inhibition constant) to reflect the binding affinity.

Data Presentation

Table 1: Comparison of Techniques for Measuring JD123 Binding Affinity

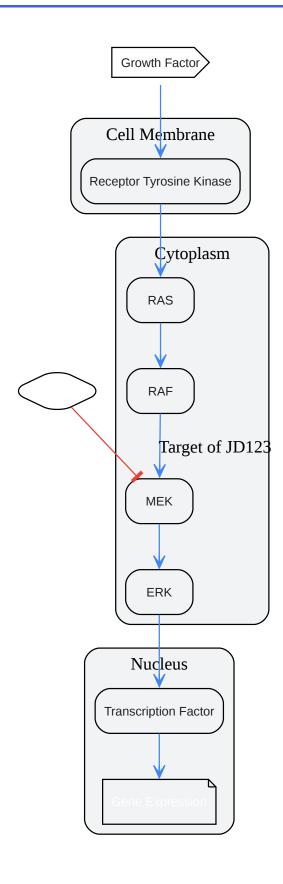


Technique	Principle	Sample Type	Throughput	Affinity Range	Key Outputs
Isothermal Titration Calorimetry (ITC)	Measures heat change upon binding	Purified Protein	Low	1 nM - 100 μM[2]	Kd, n, ΔH, ΔS
Surface Plasmon Resonance (SPR)	Measures change in refractive index upon binding	Purified Protein	Medium	pM - mM	ka, kd, Kd
MicroScale Thermophore sis (MST)	Measures molecular movement in a temperature gradient	Purified Protein, Cell Lysate[13]	High	pM - mM	Kd
Cellular Thermal Shift Assay (CETSA)	Measures ligand- induced thermal stabilization of the target protein	Cells, Tissues	Medium-High	Qualitative to Quantitative	Target Engagement, Tm shift
NanoBRET™ Target Engagement Assay	Measures displacement of a fluorescent tracer in live cells	Live Cells	High	рМ - μМ	IC50, Ki, Target Occupancy[2 2]

Visualizations

Caption: General experimental workflow for measuring **JD123** binding affinity.

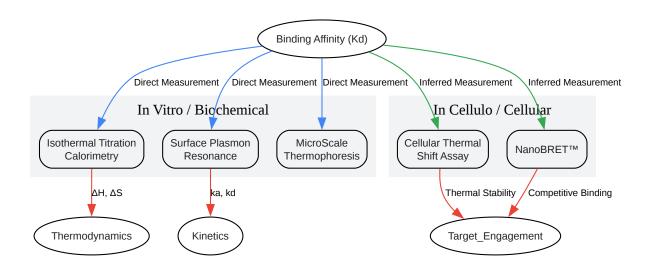




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Caption: Hypothetical signaling pathway where ${\bf JD123}$ inhibits the MEK kinase.





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Caption: Logical relationships between different binding affinity measurement techniques.

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Methodological & Application





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